2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(4-8(6)12)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONUABVZBDGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690688-75-6 | |
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Induces apoptosis in cancer cell lines and disrupts microtubule dynamics.
- Anti-inflammatory : Reduces inflammation in various models.
- Anticonvulsant : Exhibits potential in seizure control.
The presence of the thiadiazole ring enhances lipophilicity and cellular permeability, allowing these compounds to interact effectively with biological targets .
The mechanisms underlying the biological activities of thiadiazole derivatives include:
- Inhibition of Tubulin Polymerization : Compounds bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .
- Antibacterial Action : The compounds exhibit activity against Gram-positive and Gram-negative bacteria by interfering with bacterial cell wall synthesis or function .
- Antifungal Properties : They inhibit fungal growth by disrupting cellular processes essential for survival .
Case Studies
- Anticancer Activity :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Data Tables
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the thiadiazole moiety. For instance, derivatives similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The compound has been evaluated for its anticancer activity through various assays. In vitro studies indicate that it may act as a potential inhibitor of cancer cell proliferation. For example, compounds with similar structures have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell growth . Molecular docking studies suggest that the compound may interact with specific targets involved in cancer progression, such as 5-lipoxygenase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole ring and the acetamide group can significantly influence biological activity. For instance, modifications in the chlorophenyl moiety have been associated with enhanced potency against certain cancer cell lines .
In Silico Studies
In silico molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could serve as a lead molecule for further optimization in drug development targeting inflammatory pathways or cancer cell proliferation .
Experimental Validation
Experimental validation of the compound's effects has been conducted through various assays including:
- Antimicrobial Assays : Evaluating minimum inhibitory concentrations (MICs) against selected bacterial strains.
- Cytotoxicity Assays : Using Sulforhodamine B (SRB) assays to assess cell viability in response to treatment with the compound.
These studies consistently indicate that modifications can lead to improved activity profiles, highlighting the importance of ongoing research in this area .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- Temperature modulation : Gradual warming post-reaction (e.g., reflux in dioxane) enhances purity.
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates.
- Workup adjustments : Precipitation via pH adjustment (e.g., ammonia solution to pH 8–9) and recrystallization from ethanol-DMF (2:1) reduce impurities .
What experimental designs are recommended for evaluating the biological activity of this compound?
Advanced
Use randomized block designs with split-split plots to account for variables like concentration, cell lines, and time points. Include:
- Four replicates per treatment group.
- Positive/negative controls : Compare against known inhibitors or vehicle solutions.
- Dose-response curves : Assess IC₅₀ values in cytotoxicity assays .
Which analytical techniques are most effective for structural confirmation and purity assessment?
Q. Advanced
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., thiadiazole ring geometry) .
- HPLC-MS : Quantifies purity and detects trace byproducts.
- ¹H/¹³C NMR : Confirms substituent positions (e.g., sulfanyl and acetamide groups) .
How should researchers resolve contradictions in reported synthesis protocols, such as solvent or temperature discrepancies?
Q. Advanced
- Systematic parameter screening : Test solvents (benzene vs. dioxane) and temperatures (0°C vs. 25°C) in controlled batches.
- Byproduct analysis : Use LC-MS to identify side products formed under conflicting conditions.
- Yield vs. purity trade-off : Optimize for higher purity if the compound is intended for biological assays .
What strategies are used to establish structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., chloro, methyl, or methoxy groups) on the phenyl ring.
- Biological profiling : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with activity.
- Computational docking : Map interactions with target proteins (e.g., kinase domains) using molecular modeling .
What mechanistic studies are recommended to elucidate the compound’s mode of action?
Q. Advanced
- Enzyme inhibition assays : Measure activity against kinases or proteases.
- Apoptosis markers : Quantify caspase-3/7 activation in treated cells.
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
How can computational methods enhance the understanding of this compound’s properties?
Q. Advanced
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- Molecular dynamics simulations : Study stability in biological membranes or protein binding pockets.
- ADMET profiling : Estimate pharmacokinetics (e.g., LogP, bioavailability) using tools like SwissADME .
What precautions are necessary for handling and storing this compound?
Q. Advanced
- Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar).
- Handling : Use gloveboxes for moisture-sensitive steps.
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
